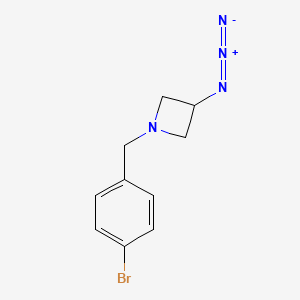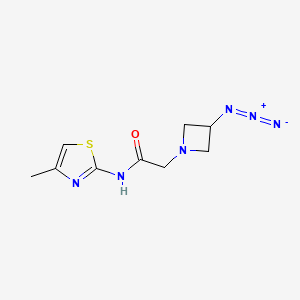
2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Vue d'ensemble
Description
2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C9H12N6OS and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The compound 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, although not directly referenced in available research, falls within a broader class of chemical compounds known for their synthesis and evaluation for antibacterial activities. Similar structures, particularly those related to monocyclic β-lactam antibiotics and their derivatives, have been extensively studied for their potential as antibacterial agents. For example, the synthesis and antibacterial activity of various β-lactam derivatives have shown strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Modifications at specific positions of the β-lactam ring, such as the introduction of fluoromethyl and carbamoyloxymethyl moieties, have been found to enhance this activity (Yoshida et al., 1986; Sendai et al., 1985).
Antibacterial and Antifungal Agents
Further research into azetidinone derivatives, such as the synthesis of compounds related to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives, has demonstrated potential antibacterial and antifungal activities. These synthesized compounds have shown in vitro activity against pathogens like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and various fungal strains, indicating the broad-spectrum potential of such molecules (Kumar et al., 2013).
Anticancer Activity
The exploration of thiazole derivatives for potential anticancer applications has also been a focus of research. New compounds, including those synthesized from structures similar to this compound, have been investigated for their anticancer activity. Specifically, derivatives such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied against human lung adenocarcinoma cells, showing notable selectivity and efficacy in inducing apoptosis, which could point towards a therapeutic potential in cancer treatment (Evren et al., 2019).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-2-7(3-15)13-14-10/h5,7H,2-4H2,1H3,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLVQZILYRNXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


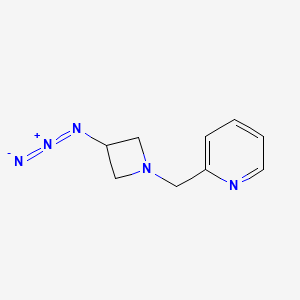
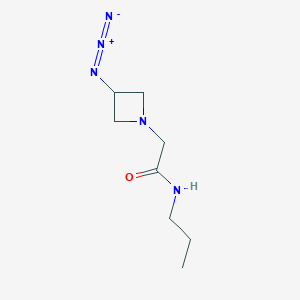
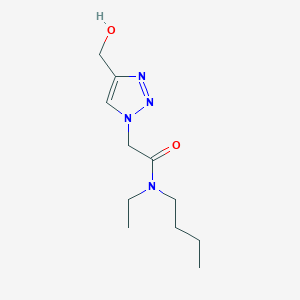
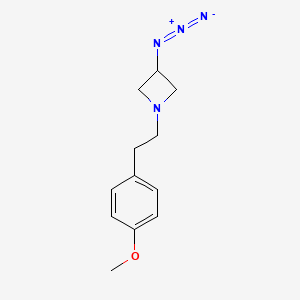
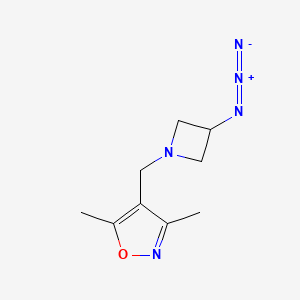
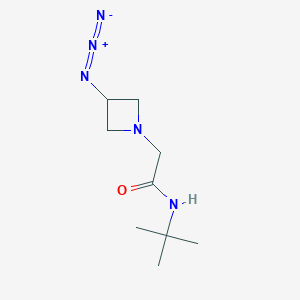
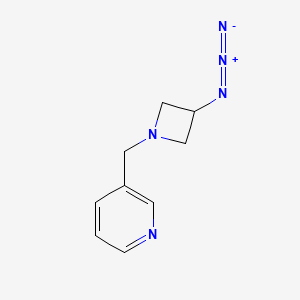
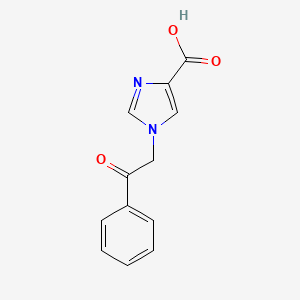
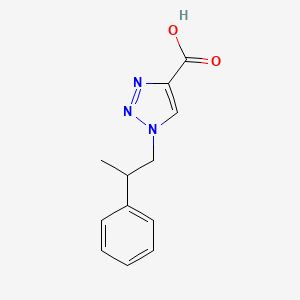
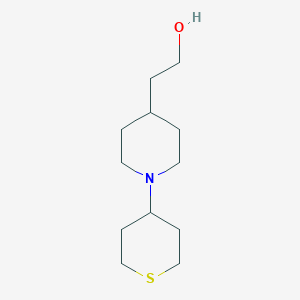

![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)

